5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a triazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of an indole derivative with a hydrazine derivative, followed by cyclization to form the triazine ring. One common method involves the reaction of 1H-indole-3-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with a methyl-substituted triazine derivative under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the hydrazone linkage can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced hydrazine derivatives, and various substituted indole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating diseases such as cancer and viral infections. Its unique mechanism of action and ability to target specific pathways make it a valuable tool in medicinal chemistry.
Industry
Industrially, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, while the hydrazine and triazine components can interact with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
6-Methyl-1,2,4-triazine-3,5-dione: A triazine derivative with similar structural features.
Uniqueness
What sets 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE apart is its combination of the indole, hydrazine, and triazine moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H12N6O |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H12N6O/c1-8-12(16-13(20)19-17-8)18-15-7-9-6-14-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H2,16,18,19,20)/b15-7+ |
InChI Key |
JLGZLQUJLWZISA-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.